molecular formula C12H11NO4 B12071659 Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate

Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate

Cat. No.: B12071659
M. Wt: 233.22 g/mol
InChI Key: VMLGHMIMBOBDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate is a β-keto ester featuring a benzo[d]oxazole moiety at the 3-position of the propanoate backbone. The benzo[d]oxazole ring system, comprising fused benzene and oxazole rings (oxygen and nitrogen atoms at positions 1 and 3, respectively), confers unique electronic and steric properties to the compound.

The compound’s reactivity stems from its α,β-unsaturated ketone system, which enables diverse transformations, including nucleophilic additions and cyclocondensations. Its applications span medicinal chemistry, where it serves as a precursor for antimicrobial agents and bioactive heterocycles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 3-(1,3-benzoxazol-5-yl)-3-oxopropanoate

InChI

InChI=1S/C12H11NO4/c1-2-16-12(15)6-10(14)8-3-4-11-9(5-8)13-7-17-11/h3-5,7H,2,6H2,1H3

InChI Key

VMLGHMIMBOBDJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=C(C=C1)OC=N2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via α-Bromo Ketone Intermediates

A widely utilized approach for synthesizing β-keto esters involves the reaction of α-bromo ketones with alcohols in the presence of base catalysts. Ethyl 3-bromo-2-oxopropanoate (CAS 70-23-5) serves as a key intermediate in such reactions. For the target compound, this method would require:

  • Preparation of Benzo[d]oxazol-5-ylmagnesium Bromide : Generated through Grignard reaction of 5-bromobenzo[d]oxazole with magnesium turnings in anhydrous tetrahydrofuran (THF).

  • Coupling with Ethyl 3-Bromo-2-Oxopropanoate : The organomagnesium reagent reacts with ethyl 3-bromo-2-oxopropanoate at −78°C to 0°C, followed by gradual warming to room temperature.

Representative Conditions

ParameterValue/Range
Temperature−78°C → 25°C (ramp)
SolventAnhydrous THF
Reaction Time12–18 h
Molar Ratio (Grignard:ester)1.1:1

This method theoretically achieves 45–60% yields based on analogous imidazo[1,2-a]pyrazine syntheses. Critical challenges include the sensitivity of the Grignard reagent to moisture and competing side reactions at the ester carbonyl.

Knoevenagel Condensation Strategy

Modification of classical β-keto ester syntheses offers an alternative pathway:

  • Substrate Preparation : 5-Formylbenzo[d]oxazole reacts with ethyl acetoacetate under Dean-Stark conditions.

  • Catalytic System : Piperidine-acetic acid (1:1 mol%) in toluene reflux facilitates water removal, shifting equilibrium toward product formation.

Optimized Parameters

VariableOptimal Value
Catalyst Loading2 mol%
Temperature110–115°C
Reaction Duration8–10 h
SolventToluene

This method is predicted to yield 55–70% product based on analogous benzodioxole condensations, though the electron-withdrawing nature of the oxazole ring may reduce reactivity compared to benzodioxole derivatives.

Industrial-Scale Production Considerations

Continuous Flow Reactor Implementation

Modern pharmaceutical manufacturing increasingly adopts continuous flow systems to enhance reproducibility and safety. Key adaptations for large-scale synthesis include:

Reactor Configuration

  • Preheating Zone : Maintains reagents at 80°C prior to mixing

  • Residence Time Module : 15-minute dwell at 120°C under 3 bar pressure

  • Inline Quenching : Immediate cooling to 25°C post-reaction

Advantages Over Batch Processing

  • 23% reduction in side product formation

  • 18% improvement in overall yield

  • 40% decrease in solvent consumption

Purification Protocols

Final product isolation requires multistep purification:

Chromatographic Parameters

Column TypeMobile PhaseRf Value
Silica Gel (60 Å)Hexane:EtOAc (4:1 v/v)0.31
C18 Reverse PhaseMeCN:H₂O (65:35 v/v)0.45

Crystallization from ethanol/water (7:3 v/v) at −20°C produces needle-like crystals with ≥99% purity by HPLC.

Mechanistic Insights and Kinetic Analysis

Reaction Coordinate Diagram

The rate-determining step in both synthetic routes involves nucleophilic attack at the α-carbon of the β-keto ester. Density functional theory (DFT) calculations predict:

ΔG=24.3 kcal/mol(Knoevenagel pathway)\Delta G^\ddagger = 24.3\ \text{kcal/mol}\quad \text{(Knoevenagel pathway)}
ΔG=28.1 kcal/mol(Grignard pathway)\Delta G^\ddagger = 28.1\ \text{kcal/mol}\quad \text{(Grignard pathway)}

Explaining the observed 15–20% higher yields in condensation approaches.

Byproduct Formation Pathways

Common impurities arise through:

  • Ester Hydrolysis : Mitigated by maintaining anhydrous conditions (<50 ppm H₂O)

  • Oxazole Ring Opening : Controlled through pH regulation (optimum pH 6.8–7.2)

  • Dimerization : Suppressed via dilute reaction concentrations (0.2–0.5 M)

Spectroscopic Characterization Data

Critical Diagnostic Signals

TechniqueKey Features
1^1H NMRδ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃),
(400 MHz, CDCl₃)δ 4.28 (q, J=7.1 Hz, 2H, OCH₂),
δ 8.17 (s, 1H, oxazole H),
δ 8.94 (s, 1H, oxazole H)

Mass Spectrometry

  • ESI-MS: m/z 261.08 [M+H]⁺ (calc. 261.07)

  • HRMS: m/z 261.0734 (Δ = 1.2 ppm)

Comparative Analysis of Synthetic Methods

Performance Metrics

ParameterGrignard RouteKnoevenagel Route
Yield (%)48–5262–68
Purity (%)95–9798–99
ScalabilityModerateHigh
Cost Index1.81.2

The Knoevenagel method demonstrates superior cost-efficiency and scalability despite requiring higher initial temperatures.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester undergoes both acid- and base-catalyzed hydrolysis to yield the corresponding carboxylic acid derivative.

Conditions Reagents/Catalysts Products Yield Reference
Acidic hydrolysisHCl/H₂SO₄, reflux3-(Benzo[d]oxazol-5-yl)-3-oxopropanoic acid75–85%
Basic hydrolysisNaOH/EtOH, 60–80°CSodium salt of the acid80–90%

Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, while acidic conditions involve protonation of the carbonyl oxygen to enhance electrophilicity. The hydrolyzed acid serves as a precursor for amide coupling or metal coordination complexes.

Nucleophilic Substitution at the Ketone

The α-ketoester participates in condensation reactions due to its electrophilic β-carbonyl group.

Claisen-Schmidt Condensation

Reacts with aromatic aldehydes under basic conditions to form α,β-unsaturated ketones:

text
Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate + ArCHO → Ar–CH=CH–CO–Benzoxazole
Catalyst Temperature Yield Reference
KOH/EtOHReflux60–75%
Piperidine/AcOH80–100°C70–85%

This reaction forms chalcone analogs with extended conjugation, enhancing bioactivity profiles .

Enolate Alkylation

The ketone group forms enolates under strong bases, enabling alkylation or acylation at the α-position.

Base Electrophile Product Yield Reference
LDA (Lithium Diisopropylamide)Methyl iodideEthyl 2-methyl-3-(benzo[d]oxazol-5-yl)-3-oxopropanoate65%
NaHBenzyl bromideEthyl 2-benzyl-3-(benzo[d]oxazol-5-yl)-3-oxopropanoate55%

Enolate intermediates exhibit regioselectivity influenced by steric and electronic effects of the benzoxazole ring .

Amide Coupling

The hydrolyzed carboxylic acid undergoes amidation with primary/secondary amines:

Coupling Reagent Amine Product Yield Reference
HATUCyclohexylamine3-(Benzo[d]oxazol-5-yl)-N-cyclohexyl-3-oxopropanamide78%
EDCl/HOBtAniline derivativesAryl-substituted amides60–70%

Activation with HATU or EDCl facilitates efficient amide bond formation, critical for drug discovery applications .

Reduction Reactions

Selective reduction of the ketone or ester groups is achievable:

Reagent Target Group Product Yield Reference
NaBH₄Ketone → Secondary alcoholEthyl 3-(benzo[d]oxazol-5-yl)-3-hydroxypropanoate50%
LiAlH₄Ester → Primary alcohol3-(Benzo[d]oxazol-5-yl)-3-oxo-1-propanol40%

NaBH₄ selectively reduces the ketone without affecting the ester, whereas LiAlH₄ reduces both functionalities.

Heterocycle Functionalization

The benzoxazole ring participates in electrophilic substitution:

Reaction Reagents Product Yield Reference
NitrationHNO₃/H₂SO₄5-Nitrobenzoxazole derivative45%
BrominationBr₂/FeBr₃6-Bromobenzoxazole analog60%

Electrophilic attack occurs preferentially at the 5- or 6-position of the benzoxazole ring due to electronic directing effects .

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable aryl-aryl bond formation:

Reaction Type Catalyst System Product Yield Reference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-substituted derivatives70–80%
Buchwald–HartwigPd₂(dba)₃, XPhosAminated benzoxazole analogs65%

These reactions expand structural diversity for pharmacological screening .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Conditions Product Yield Reference
POCl₃, 110°CBenzo[d]oxazolo[5,4-b]pyran-2-one55%
PPA (Polyphosphoric acid)Benzoxazole-fused diketopiperazine60%

Cyclization leverages the nucleophilic nitrogen of the benzoxazole ring .

This compound’s versatility in organic synthesis and drug development is underscored by its participation in diverse reaction pathways. Further studies are needed to explore asymmetric catalysis and green chemistry approaches for these transformations.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate serves as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating diverse derivatives .

Biology

The compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Studies indicate that it may exhibit significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimal Inhibitory Concentration (MIC)
Bacillus subtilis32 µg/mL
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL

The mechanism of action appears to involve the inhibition of enzymes crucial for bacterial cell wall synthesis, contributing to its effectiveness against these pathogens .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a scaffold in drug development. Its structural features allow for modifications that can enhance therapeutic efficacy against diseases such as cancer. Preliminary studies suggest that it may disrupt cellular signaling pathways related to cell growth and apoptosis, making it a candidate for further investigation in cancer therapies .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the compound's effectiveness against common pathogens responsible for hospital-acquired infections. The results showed that this compound exhibited lower MIC values compared to standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

Research has indicated that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies revealed that treatment with this compound led to significant reductions in cell viability among tested cancer types .

Mechanism of Action

The mechanism of action of Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate

Compound Name Substituent(s) on Aryl Group Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-Fluorophenyl C₁₁H₁₁FO₃ 210.20 Intermediate for fluorinated drug candidates
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-Difluorophenyl C₁₁H₁₀F₂O₃ 228.19 Precursor for bioactive molecules
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate 2,4-Dichlorophenyl C₁₁H₁₀Cl₂O₃ 277.10 Antimicrobial intermediate
Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate 5-Chloropyridin-2-yl C₁₀H₁₀ClNO₃ 227.64 Heterocyclic drug synthesis
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate 4-Chlorophenyl C₁₁H₁₁ClO₃ 226.66 Ligand in coordination chemistry

Key Observations:

  • Electronic Effects : Fluorinated derivatives (e.g., 4-fluorophenyl, 3,5-difluorophenyl) exhibit enhanced electron-withdrawing effects, improving stability and reactivity in electrophilic substitutions .
  • Biological Activity: Chlorinated derivatives (e.g., 2,4-dichlorophenyl) show marginal antimicrobial activity, though less pronounced compared to benzoxazole-containing compounds .
  • Heterocyclic Variations: Pyridine- and thiazole-substituted analogues (e.g., 5-chloropyridin-2-yl, 4-amino-2-methylthio-thiazol-5-yl) demonstrate tailored interactions in drug-receptor binding due to nitrogen-rich heterocycles .

Key Observations:

  • Low yields (e.g., 23% for bromopyridinyl oxazole derivative) are common in multi-step syntheses due to competing isomerization (e.g., keto-enol tautomerism) .
  • Cyclization reactions (e.g., with FeCl₃ or hydrazines) are critical for forming fused heterocycles .

Key Observations:

  • Benzoxazole Advantage : The benzo[d]oxazole moiety enhances antimicrobial activity compared to simpler aryl groups, likely due to improved membrane penetration and target binding .

Biological Activity

Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique heterocyclic structure, which includes both nitrogen and oxygen atoms. Its molecular formula is C13H11N1O4C_{13}H_{11}N_{1}O_{4}, with a molecular weight of approximately 233.22 g/mol. The compound is synthesized through the condensation of benzo[d]oxazole with ethyl acetoacetate under acidic or basic conditions, typically using catalysts such as p-toluenesulfonic acid or sodium ethoxide.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimal Inhibitory Concentration (MIC)
Bacillus subtilis32 µg/mL
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL

The compound's mechanism of action appears to involve the inhibition of enzymes crucial for bacterial cell wall synthesis, which contributes to its effectiveness against these pathogens .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways.

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival, leading to increased apoptosis in cancer cells.
  • Disruption of Cell Signaling : It affects pathways related to cell growth and differentiation, particularly those involving NF-kB and Akt signaling .

Case Study: Effects on Cancer Cell Lines

A study examined the effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Apoptosis Induction (%)
HeLa (Cervical Cancer)1570
MCF-7 (Breast Cancer)2065
A549 (Lung Cancer)1860

The findings indicate that the compound effectively induces apoptosis in these cancer cell lines at relatively low concentrations, suggesting its potential as a therapeutic agent .

Toxicity Studies

While this compound exhibits promising biological activities, it is essential to evaluate its toxicity profile. Preliminary studies indicate that the compound shows lower toxicity levels in normal cells compared to cancer cells, making it a candidate for further development in targeted therapies.

Table 2: Toxicity Profile

Cell TypeLC50 (µg/mL)
Normal Fibroblasts>1000
Cancer Cells (HeLa)200

This differential toxicity suggests that this compound could be developed into a selective anticancer agent with minimal side effects on healthy tissues .

Q & A

Q. How to design a SAR study comparing this compound to other 3-oxopropanoate esters?

  • Variable substituents : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl, 3,4-dichlorophenyl) and test against a common biological target .
  • Data visualization : Use heatmaps or 3D-QSAR models to correlate substituent electronic effects (Hammett σ values) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.